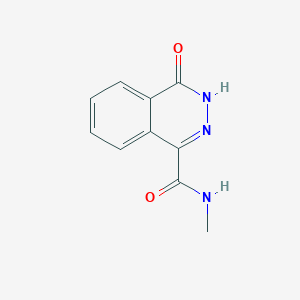
N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” is a chemical compound with the empirical formula C10H9N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C1C2=C (C=CC=C2)C (C (NC)=O)=NN1 . The InChI representation is 1S/C10H9N3O2/c1-11-10 (15)8-6-4-2-3-5-7 (6)9 (14)13-12-8/h2-5H,1H3, (H,11,15) (H,13,14) . Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 203.20 g/mol .Applications De Recherche Scientifique
1. Cancer Treatment and DNA Methylation
N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exhibits promising applications in cancer treatment by modulating DNA methylation, a key process in tumorigenesis and therapy resistance. Demethylating agents, which include compounds similar to this compound, have shown effectiveness in the treatment of hematological malignancies and are being explored for their efficacy in solid tumors. Studies highlight their ability to alter methylation status and potentially improve clinical outcomes, particularly in highly methylated and earlier-stage tumors. However, the overall response rate is limited, and further research is necessary to develop biomarkers predicting therapy efficacy (Linnekamp et al., 2017).
2. Neurodegenerative Diseases and Neurotoxins
In the context of neurodegenerative diseases, this compound-related compounds like β-N-methylamino-l-alanine (BMAA) have been studied. BMAA, a non-protein amino acid produced by cyanobacteria and micro-algae, is implicated in neurodegenerative diseases like Amyotrophic Lateral Sclerosis-Parkinsonism-Dementia complex (ALS-PDC). The presence of BMAA and its isomers in aquatic environments and food sources raises public health concerns. However, the associated human health risks are challenging to assess due to analytical complexities in detection and quantification. Studies emphasize the need for further investigation to rigorously evaluate the potential health risks posed by these compounds (Lance et al., 2018).
3. Anesthetic and Analgesic Applications
Compounds structurally related to this compound, such as ketamine, are recognized for their anesthetic and analgesic properties. The role of the NMDA receptor in processing nociceptive input has led to a resurgence of interest in NMDA receptor antagonists like ketamine for managing acute postoperative pain. The efficacy of low-dose ketamine in acute postoperative pain management, either alone or as an adjunct to other analgesics, is well-documented. However, further research is required in various areas, including dose optimization and long-term outcomes (Schmid et al., 1999).
4. Psychosis and Cognitive Enhancement
Derivatives of this compound, such as lysergic acid diethylamide (LSD), have been investigated for their potential therapeutic applications in psychiatric disorders, including anxiety, depression, and addiction. While there is evidence supporting the therapeutic potential of LSD and its derivatives, contemporary standards for clinical trials are required to better understand its use and open new possibilities for future research (Fuentes et al., 2020).
Safety and Hazards
Orientations Futures
The future directions for “N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” could involve further exploration of its derivatives for potential therapeutic applications. For instance, its derivatives have shown promise as c-Met kinase inhibitors and as potential treatments for multidrug resistance .
Propriétés
IUPAC Name |
N-methyl-4-oxo-3H-phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-10(15)8-6-4-2-3-5-7(6)9(14)13-12-8/h2-5H,1H3,(H,11,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALVNXAJQRCGOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)
![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)
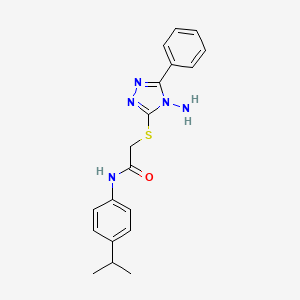

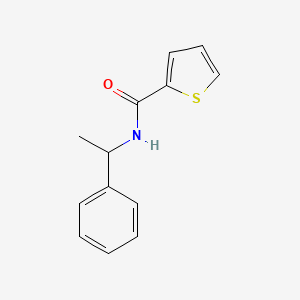
![Ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2414530.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2414532.png)

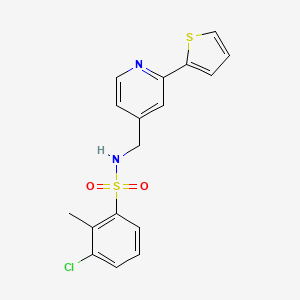

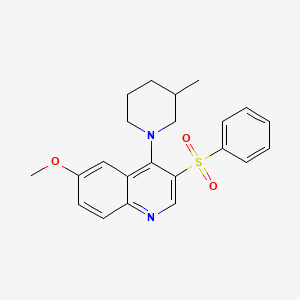

![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2414542.png)
